An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7)
An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7)
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of 3-Bromo-4-methoxybiphenyl. It is designed to be a practical resource, moving beyond simple data recitation to offer field-proven insights into the synthesis, application, and significance of this versatile chemical intermediate.
Part 1: Core Compound Profile and Significance
3-Bromo-4-methoxybiphenyl (CAS: 74447-73-7) is a substituted aromatic compound with the molecular formula C₁₃H₁₁BrO.[1][2] Its structure, which features a biphenyl scaffold, is a key reason for its utility in medicinal chemistry and materials science.[3][4][5] The biphenyl moiety is a prevalent structural motif in many marketed drugs, contributing to favorable pharmacokinetic properties and the ability to interact with various biological targets.[3]
The strategic placement of the bromine atom and the methoxy group on the biphenyl core makes 3-Bromo-4-methoxybiphenyl a valuable building block. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[6] The methoxy group, in turn, can influence the electronic properties of the molecule and can be a site for further chemical modification.
Physicochemical and Safety Data
A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
| Property | Value |
| Molecular Weight | 263.13 g/mol [1][2][7] |
| Appearance | White to off-white solid |
| Melting Point | 76-80 °C |
| Boiling Point | 333.8 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dioxane). Insoluble in water. |
| LogP | 4.1247 |
Safety and Handling: 3-Bromo-4-methoxybiphenyl is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][8][9] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS).[8]
Part 2: Synthesis and Key Reactions
The construction of the biphenyl scaffold and the subsequent functionalization of 3-Bromo-4-methoxybiphenyl are typically achieved through robust and well-established synthetic methodologies.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and the preferred method for synthesizing 3-Bromo-4-methoxybiphenyl.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[10][11]
Reaction Scheme:
(4-methoxyphenyl)boronic acid + 1,3-dibromobenzene → 3-Bromo-4-methoxybiphenyl
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of 3-Bromo-4-methoxybiphenyl.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask, add (4-methoxyphenyl)boronic acid (1.0 equiv), 1,3-dibromobenzene (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[11]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Inert Conditions: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[11]
-
Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 3-Bromo-4-methoxybiphenyl.
Causality Behind Experimental Choices:
-
The Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be used to optimize the reaction for specific substrates.[13]
-
The Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.[10]
-
The Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.
Key Downstream Reactions
The synthetic utility of 3-Bromo-4-methoxybiphenyl stems from its ability to undergo further cross-coupling reactions, most notably the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[14][15] It allows for the coupling of 3-Bromo-4-methoxybiphenyl with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds that are prevalent in pharmaceuticals.[14][15]
Caption: Conceptual diagram of the Buchwald-Hartwig amination.
Part 3: Applications in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, and 3-Bromo-4-methoxybiphenyl serves as a key starting material for the synthesis of molecules targeting a range of diseases, including neurodegenerative disorders and cancer.[16][17]
Case Study: A Hypothetical Kinase Inhibitor
Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a biphenyl core. Let's consider a hypothetical scenario where 3-Bromo-4-methoxybiphenyl is used to synthesize a novel inhibitor of a kinase involved in a cancer signaling pathway.
Simplified Kinase Signaling Pathway:
Caption: A simplified representation of a kinase signaling pathway and the point of therapeutic intervention.
In this hypothetical scenario, a multi-step synthesis beginning with 3-Bromo-4-methoxybiphenyl could be envisioned. A Suzuki-Miyaura coupling could be used to attach a nitrogen-containing heterocycle to the 3-position of the biphenyl core. This heterocycle could be designed to interact with the hinge region of the kinase's ATP binding site. Subsequently, a Buchwald-Hartwig amination at a different position could be employed to introduce a solubilizing group or a moiety that confers selectivity for the target kinase.
Part 4: Conclusion
3-Bromo-4-methoxybiphenyl is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and reaction scope, as detailed in this guide, is essential for any researcher looking to leverage its full potential.
References
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PubChem Compound Summary for CID 262267, 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination. Wikipedia. (2023, October 29). Retrieved from [Link]
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Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. (n.d.). Retrieved from [Link]
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Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. (2023, June 16). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]
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Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. National Center for Biotechnology Information. (2022, June 22). Retrieved from [Link]
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Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. PubMed. (2020, September 1). Retrieved from [Link]
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